molecular formula C14H18N2O5S B563746 Zonisamide-N-(6-hexanoic Acid) CAS No. 1076199-51-3

Zonisamide-N-(6-hexanoic Acid)

Cat. No.: B563746
CAS No.: 1076199-51-3
M. Wt: 326.367
InChI Key: NBHIYPDMMAHZJT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Zonisamide-N-(6-hexanoic Acid) involves the reaction of Zonisamide with 6-hexanoic acid under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Zonisamide-N-(6-hexanoic Acid) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Zonisamide-N-(6-hexanoic Acid) has several scientific research applications:

Mechanism of Action

The mechanism of action of Zonisamide-N-(6-hexanoic Acid) is similar to that of Zonisamide. It blocks repetitive firing of voltage-gated sodium channels and reduces T-type calcium channel currents. This dual mechanism helps in controlling seizures and other neurological conditions. The compound also interacts with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA .

Comparison with Similar Compounds

Zonisamide-N-(6-hexanoic Acid) is unique due to its specific structural modification. Similar compounds include:

    Zonisamide: The parent compound, used as an anticonvulsant.

    Topiramate: Another anticonvulsant with a different mechanism of action.

    Levetiracetam: A newer anticonvulsant with fewer side effects.

Compared to these compounds, Zonisamide-N-(6-hexanoic Acid) offers unique properties that make it valuable for specific research applications .

Properties

IUPAC Name

6-(1,2-benzoxazol-3-ylmethylsulfonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c17-14(18)8-2-1-5-9-15-22(19,20)10-12-11-6-3-4-7-13(11)21-16-12/h3-4,6-7,15H,1-2,5,8-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHIYPDMMAHZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652693
Record name 6-{[(1,2-Benzoxazol-3-yl)methanesulfonyl]amino}hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-51-3
Record name 6-[[(1,2-Benzisoxazol-3-ylmethyl)sulfonyl]amino]hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-{[(1,2-Benzoxazol-3-yl)methanesulfonyl]amino}hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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